(1R,2R)-2-Cyclobutylcyclobutan-1-amine;hydrochloride
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Overview
Description
(1R,2R)-2-Cyclobutylcyclobutan-1-amine;hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique cyclobutyl and cyclobutanamine structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Cyclobutylcyclobutan-1-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclobutylamine and cyclobutanone as starting materials. The reaction proceeds through a series of steps including nucleophilic substitution and reduction reactions to form the desired product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This can include continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Cyclobutylcyclobutan-1-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the cyclobutyl or cyclobutanamine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted cyclobutyl and cyclobutanamine derivatives, which can be further utilized in different applications .
Scientific Research Applications
(1R,2R)-2-Cyclobutylcyclobutan-1-amine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1R,2R)-2-Cyclobutylcyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclobutyl and cyclobutanamine derivatives, such as (1R,2R)-1,2-diphenyl-1,2-ethanediamine and (1R,2R)-1,2-diaminocyclohexane .
Uniqueness
What sets (1R,2R)-2-Cyclobutylcyclobutan-1-amine;hydrochloride apart is its unique combination of cyclobutyl and cyclobutanamine structures, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific stereochemistry and reactivity profiles .
Properties
IUPAC Name |
(1R,2R)-2-cyclobutylcyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8-5-4-7(8)6-2-1-3-6;/h6-8H,1-5,9H2;1H/t7-,8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYENYMNCYNYGST-SCLLHFNJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CCC2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@H]2CC[C@H]2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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